8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one
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Overview
Description
[3H]PSB-11 is a radiolabeled compound used as a selective antagonist for the human adenosine A3 receptor. This compound is valuable in scientific research for studying the binding kinetics and pharmacological properties of adenosine receptors, which are involved in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3H]PSB-11 involves several steps, starting with the preparation of the core structure, followed by the introduction of the radiolabel. The core structure is typically synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications. The radiolabeling step involves the incorporation of tritium ([3H]) into the molecule, which is achieved through catalytic hydrogenation or other radiolabeling techniques .
Industrial Production Methods
Industrial production of [3H]PSB-11 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The radiolabeling step is carefully controlled to achieve the desired specific activity and stability of the radiolabeled compound .
Chemical Reactions Analysis
Types of Reactions
[3H]PSB-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Substitution reactions are employed to introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the molecule .
Scientific Research Applications
[3H]PSB-11 is widely used in scientific research due to its high affinity and selectivity for the adenosine A3 receptor. Some of its applications include:
Mechanism of Action
[3H]PSB-11 exerts its effects by binding to the adenosine A3 receptor, a G protein-coupled receptor. Upon binding, it acts as an antagonist, blocking the receptor’s activation by endogenous adenosine. This inhibition modulates various signaling pathways, including the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate levels. The molecular targets and pathways involved include the Gαi protein and downstream effectors such as protein kinase A .
Comparison with Similar Compounds
Similar Compounds
PSB-10: Another selective antagonist for the adenosine A3 receptor with similar binding properties.
MRE-3008F20: A selective antagonist radioligand for the adenosine A3 receptor.
LUF7565: A compound with high affinity for the adenosine A3 receptor, used in similar binding studies.
Uniqueness
[3H]PSB-11 is unique due to its radiolabel, which allows for precise and sensitive detection in receptor binding assays. Its high selectivity and affinity for the adenosine A3 receptor make it a valuable tool in pharmacological research, providing insights into receptor function and aiding in the development of therapeutic agents .
Properties
Molecular Formula |
C16H17N5O |
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Molecular Weight |
295.34 g/mol |
IUPAC Name |
8-ethyl-4-methyl-2-phenyl-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one |
InChI |
InChI=1S/C16H17N5O/c1-3-11-9-21-15(17-11)12-14(20(2)16(21)22)19-13(18-12)10-7-5-4-6-8-10/h4-8,11,17H,3,9H2,1-2H3 |
InChI Key |
XNWDEMWJNJVCBD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN2C(=C3C(=NC(=N3)C4=CC=CC=C4)N(C2=O)C)N1 |
Origin of Product |
United States |
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